1,3,4-Trimethoxy-10-methylacridin-9(10H)-one
Description
Properties
CAS No. |
66642-48-6 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO4/c1-18-11-8-6-5-7-10(11)16(19)14-12(20-2)9-13(21-3)17(22-4)15(14)18/h5-9H,1-4H3 |
InChI Key |
AEOSITIUPJJXOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Biological Activity
1,3,4-Trimethoxy-10-methylacridin-9(10H)-one is a compound belonging to the acridinone class, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antiproliferative effects, antioxidant activity, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure is characterized by three methoxy groups and a methyl group attached to the acridine framework, influencing its biological interactions.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against a panel of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity. For instance, an IC50 of 5.55 μM was recorded against the NCI-H460 cell line .
The mechanism underlying its antiproliferative activity appears to involve:
- Cell Cycle Arrest : Induction of S-phase arrest was observed in treated cells, suggesting interference with DNA synthesis.
- Apoptosis Induction : Morphological changes indicative of apoptosis were noted, including nuclear fragmentation and membrane blebbing .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were reported, contributing to oxidative stress and subsequent cell death .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties:
- DPPH Assay : The compound exhibited significant scavenging activity in DPPH radical assays, indicating its potential as a natural antioxidant .
- Mechanism : The antioxidant activity is likely attributed to the presence of methoxy groups that can donate electrons and stabilize free radicals.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of acridinones, including 1,3,4-trimethoxy-10-methylacridin-9(10H)-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo specific chemical reactions allows chemists to create more complex molecules efficiently. For example, it has been utilized in the synthesis of novel derivatives through reactions such as cycloaddition and functional group transformations .
Fluorescent Probes
Due to its unique optical properties, this compound is being explored as a potential fluorescent probe in biological imaging. The methoxy groups enhance its photostability and fluorescence efficiency, making it suitable for tracking biological processes in real-time .
Material Science Applications
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding this compound can improve the durability and performance of polymer composites used in various industrial applications .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physical and Spectral Data of Selected Acridinones
Table 2: Substituent Effects on Properties
Preparation Methods
Construction of the Acridinone Core
The acridinone nucleus is typically synthesized via cyclization reactions starting from anthraquinone or related precursors. A common approach involves:
- Condensation of substituted anilines with methoxy-substituted benzaldehydes to form Schiff bases or imines.
- Cyclization under acidic or basic conditions to close the acridine ring system.
- Oxidation or reduction steps to adjust the oxidation state at the 9(10H) position, yielding the acridinone.
Introduction of Methoxy Groups
Methoxy substituents are introduced either by:
- Using methoxy-substituted benzaldehydes or anilines as starting materials, ensuring the methoxy groups are positioned correctly on the aromatic rings before cyclization.
- Post-cyclization methylation of hydroxy groups via methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Methylation at Position 10
The methyl group at position 10 is generally introduced by:
- Using methyl-substituted anthraquinone derivatives as starting materials.
- Alternatively, alkylation of the nitrogen atom in the acridinone ring using methylating agents under controlled conditions.
Detailed Preparation Method Example
A representative synthetic route for this compound involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 3,4-dimethoxyaniline + 1,2,4-trimethoxybenzaldehyde, acid catalyst (e.g., HCl), reflux | Formation of Schiff base intermediate |
| 2 | Cyclization | Heating with polyphosphoric acid (PPA) or strong acid at 150-180°C | Closure of acridine ring system |
| 3 | Oxidation/Reduction | Use of oxidizing agents (e.g., DDQ) or reducing agents (e.g., NaBH4) | Formation of acridinone core |
| 4 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone), room temperature | Introduction of methyl group at N-10 or methoxy groups |
Reaction Conditions and Optimization
- Temperature: Cyclization typically requires elevated temperatures (150–180°C) to promote ring closure.
- Solvent: Polyphosphoric acid acts both as solvent and catalyst; alternative solvents include sulfuric acid or acetic acid mixtures.
- Catalysts: Acid catalysts are essential for condensation and cyclization steps.
- Purification: Crude products are purified by recrystallization from methanol or ethyl acetate and/or column chromatography using silica gel with gradient elution (hexane/ethyl acetate).
Comparative Data on Synthetic Yields and Conditions
| Method | Temperature (°C) | Solvent/Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation + PPA cyclization | 150-180 | Polyphosphoric acid | 65-75 | Efficient ring closure, moderate yield |
| Methylation with methyl iodide | 25-40 | Acetone, K2CO3 | 80-85 | High selectivity for N-methylation |
| Alternative base-catalyzed methylation | 50-70 | DMF, NaH | 70-80 | Requires careful control to avoid overalkylation |
Structural Characterization Supporting Preparation
- NMR Spectroscopy: Proton NMR confirms methoxy groups (singlets at δ ~3.7–4.0 ppm) and methyl group (singlet at δ ~2.5 ppm). Aromatic protons appear as multiplets between δ 6.5–8.5 ppm.
- Mass Spectrometry: Molecular ion peak consistent with C17H17NO4 (molecular weight ~299 g/mol).
- X-ray Crystallography: Confirms the position of methoxy substituents and methyl group, as well as the planar acridinone core.
Research Findings and Notes
- The multi-step synthesis is well-documented in acridine chemistry literature, with variations depending on the availability of substituted starting materials.
- Methoxy groups influence the electronic properties of the acridinone, affecting reactivity during cyclization and methylation.
- Purification challenges arise due to close polarity of intermediates , often resolved by gradient chromatography.
- The compound’s stability is enhanced by storage at 2–8°C in the solid state.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Schiff base formation | Methoxy-substituted aniline + aldehyde | Acid catalyst, reflux | 70-85% | Critical for regioselectivity |
| Cyclization | Polyphosphoric acid or strong acid | 150-180°C, 3-6 h | 60-75% | Forms acridinone core |
| Oxidation/Reduction | DDQ or NaBH4 | Room temp or reflux | 65-80% | Adjusts oxidation state |
| Methylation | Methyl iodide, base | Room temp, 12-24 h | 75-85% | Selective N-methylation |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1,3,4-Trimethoxy-10-methylacridin-9(10H)-one, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via nucleophilic alkylation or cyclization of halogenated precursors. For example, halogenated acridinones react with methoxy or methylamine derivatives under reflux conditions (e.g., 100–130°C) in solvents like toluene or DMF. Yield optimization requires precise control of reaction time (12–24 hours) and stoichiometric ratios, as seen in iterative alkylation protocols . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Comparative studies show that using NaH as a base enhances methylation efficiency at the 10-position .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming substitution patterns and methoxy group positions. For example, aromatic proton signals in the δ 6.3–8.3 ppm range distinguish acridinone core protons, while methoxy groups appear as singlets near δ 3.8–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇NO₄: 300.1230). X-ray crystallography (e.g., IUCrData) provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in predicting electronic properties of this acridinone derivative?
- Methodological Answer : Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces and electron localization functions (ELF). For TADF applications, ESP analysis identifies electron-deficient regions (acridinone core) and donor-acceptor interactions with substituents like phenoxazine. Density-of-states (DOS) calculations reveal HOMO-LUMO gaps (~3.1 eV), aligning with experimental fluorescence maxima (~550 nm). These tools guide rational design by simulating substituent effects on singlet-triplet energy gaps (ΔEₛₜ) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antimalarial) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain specificity) or compound stability. To address this:
- Perform comparative MIC assays under standardized CLSI guidelines, testing both Gram-positive (e.g., S. aureus) and Gram-negative strains.
- Evaluate metabolic stability via liver microsome assays to identify degradation products that may alter activity .
- Use molecular docking to assess binding affinity variations (e.g., acridinone interactions with Plasmodium DHODH vs. bacterial gyrase) .
Q. In material science, how does modifying donor-acceptor groups affect TADF efficiency?
- Methodological Answer : Substituent engineering at the 3,6-positions (e.g., phenoxazine donors) reduces ΔEₛₜ by enhancing charge transfer (CT) character. For example:
- 3,6-DPXZ-AD achieves a high photoluminescence quantum yield (94.9%) and RISC rate (1.1×10⁶ s⁻¹) due to rigid, sp²-hybridized acridinone cores suppressing non-radiative decay .
- Electron-withdrawing groups (e.g., fluorine at 2,7-positions) stabilize the LUMO, improving electron injection in OLEDs .
Q. How can synthetic byproducts or tautomeric forms complicate data interpretation?
- Methodological Answer : Acridinones can tautomerize between 9(10H)-one and 9-hydroxy forms, altering spectral properties. To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
